![molecular formula C10H21ClN2O2S B2412729 N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride CAS No. 2402829-64-3](/img/structure/B2412729.png)
N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 2402829-64-3 . It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been extensively studied . Piperidones are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Chemical Reactions Analysis
The chemical reactions involving piperidone derivatives have been studied extensively . These compounds have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Scientific Research Applications
Pharmaceutical Development
N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . This compound can be used to develop new medications targeting various diseases.
Neuropharmacology
In neuropharmacology, this compound is studied for its potential effects on the central nervous system. Piperidine derivatives have been explored for their role in modulating neurotransmitter systems, which could lead to treatments for neurological disorders such as Parkinson’s disease, schizophrenia, and depression .
Chemical Synthesis
N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride serves as an intermediate in the synthesis of more complex chemical entities. Its unique structure allows for the creation of diverse chemical libraries, which are essential for high-throughput screening in drug discovery .
Material Science
This compound can be utilized in material science for the development of novel polymers and materials with specific properties. The incorporation of piperidine moieties into polymer backbones can enhance material properties such as thermal stability, mechanical strength, and chemical resistance .
Agricultural Chemistry
In agricultural chemistry, piperidine derivatives are investigated for their potential as agrochemicals, including pesticides and herbicides. The unique chemical properties of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride could lead to the development of new compounds that protect crops from pests and diseases .
Biochemical Research
This compound is also used in biochemical research to study enzyme interactions and protein-ligand binding. Its structure allows it to act as a probe or inhibitor in various biochemical assays, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors .
Medicinal Chemistry
In medicinal chemistry, N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride is explored for its potential to enhance the pharmacokinetic properties of drugs. Modifying drug molecules with this compound can improve their solubility, stability, and bioavailability, making them more effective in clinical applications .
Toxicology Studies
Finally, this compound is used in toxicology studies to evaluate its safety and potential toxic effects. Understanding its toxicological profile is crucial for its development and application in various fields, ensuring that it can be used safely in pharmaceuticals, agriculture, and other industries .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .
Mode of Action
One study mentions a mechanism involving two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular . Thus, two new C-N bonds are formed .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities and pharmacological applications .
properties
IUPAC Name |
N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.ClH/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10;/h9-11H,2-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSENBAMRZLHXPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNCC1)S(=O)(=O)C2CC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.